Ethyl 2-(3-chlorobenzamido)-4-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate
Overview
Description
Ethyl 2-(3-chlorobenzamido)-4-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
The synthesis of Ethyl 2-(3-chlorobenzamido)-4-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing reagents.
Introduction of the amido and carbamoyl groups: This step involves the use of chlorobenzoyl chloride and trifluoromethylphenyl isocyanate under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times .
Chemical Reactions Analysis
Ethyl 2-(3-chlorobenzamido)-4-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzamido group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Ethyl 2-(3-chlorobenzamido)-4-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(3-chlorobenzamido)-4-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, contributing to its biological activity .
Comparison with Similar Compounds
Ethyl 2-(3-chlorobenzamido)-4-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 2-(3-chlorobenzamido)thiophene-3-carboxylate: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Butylthiophene: Used in the synthesis of anticancer agents, but with a different substitution pattern on the thiophene ring.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents, with a longer alkyl chain compared to the ethyl group in the target compound.
Properties
IUPAC Name |
ethyl 2-[(3-chlorobenzoyl)amino]-4-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF3N2O4S/c1-3-33-22(32)17-12(2)18(20(31)28-16-9-5-7-14(11-16)23(25,26)27)34-21(17)29-19(30)13-6-4-8-15(24)10-13/h4-11H,3H2,1-2H3,(H,28,31)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIFYLSJXVPLAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.